molecular formula C16H23NO5 B1140173 Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside CAS No. 91364-19-1

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

Cat. No.: B1140173
CAS No.: 91364-19-1
M. Wt: 309.36 g/mol
InChI Key: ANHILBIEGHGLGI-MRLBHPIUSA-N
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Description

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a significant role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside typically involves the protection of hydroxyl groups, followed by the introduction of an amino group at the 5-position. The isopropylidene group is used to protect the 2,3-hydroxyl groups, and the benzyl group is introduced to protect the anomeric hydroxyl group. The amino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance the efficiency and consistency of production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include nitro or nitroso derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside
  • Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-beta-D-mannofuranoside

Uniqueness

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is unique due to its specific structural features, such as the isopropylidene protection at the 2,3-positions and the benzyl protection at the anomeric position. These features make it a valuable tool in glycobiology research, allowing for selective reactions and studies of glycan structures and functions .

Properties

CAS No.

91364-19-1

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol

InChI

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1

InChI Key

ANHILBIEGHGLGI-MRLBHPIUSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)N)OCC3=CC=CC=C3)C

SMILES

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C

Synonyms

Phenylmethyl 5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-α-D-mannofuranoside; 

Origin of Product

United States

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